

Methyl DL-mandelate physical and chemical properties

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Compound of Interest

Compound Name: *Methyl mandelate*

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl DL-mandelate

This guide provides a comprehensive overview of the physical and chemical properties of Methyl DL-mandelate, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

Methyl DL-mandelate is the methyl ester of DL-mandelic acid, a racemic mixture of the (R)- and (S)-enantiomers. It is a white to slightly yellow crystalline solid.[\[1\]](#)

Table 1: General and Physical Properties of Methyl DL-mandelate

| Property | Value | Source(s) |
|-------------------|---|---|
| Chemical Name | methyl 2-hydroxy-2-phenylacetate | [2] [3] |
| Synonyms | (±)-Methyl mandelate, DL-Mandelic acid methyl ester | [4] [5] |
| CAS Number | 4358-87-6 (current), 771-90-4 (deprecated) | [2] [3] |
| Molecular Formula | C ₉ H ₁₀ O ₃ | [6] |
| Molecular Weight | 166.17 g/mol | [4] [7] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Melting Point | 54-58 °C | |
| Boiling Point | 258.1 ± 0.0 °C at 760 mmHg; 135 °C at 12 mmHg | [6] [7] |
| Density | 1.2 ± 0.1 g/cm ³ | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] [8] |

Table 2: Solubility and Chromatographic Data of Methyl DL-mandelate

| Property | Value | Source(s) |
|--------------------------------|---------------------------------------|---|
| Solubility | Soluble in methanol (0.1 g/mL, clear) | [6] [9] |
| LogP | 0.893 | [4] [6] |
| Topological Polar Surface Area | 46.53 Å ² | [4] [9] |

Chemical Reactivity and Stability

Methyl DL-mandelate exhibits reactivity typical of an ester and a secondary alcohol.

- Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield mandelic acid and methanol.
- Oxidation: The secondary alcohol group can be oxidized to a ketone, forming methyl phenylglyoxylate.
- Stability: It should be stored in a dry, sealed container at room temperature.[\[1\]](#)

Experimental Protocols

Synthesis: Fischer-Speier Esterification of DL-Mandelic Acid

This protocol describes the synthesis of Methyl DL-mandelate from DL-mandelic acid and methanol using sulfuric acid as a catalyst.

Materials:

- DL-Mandelic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-mandelic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate.
 - Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
 - Separate the organic layer and wash it with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude Methyl DL-mandelate.
 - The crude product can be further purified by vacuum distillation or recrystallization.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Purification: Recrystallization

Procedure:

- Solvent Selection: Choose a suitable solvent or solvent system in which Methyl DL-mandelate is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of hexane and ethyl acetate can be effective.[\[13\]](#)

- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[\[14\]](#)
- Drying: Dry the crystals under vacuum.

Analysis: Gas Chromatography (GC)

This method is suitable for the chiral separation of the enantiomers of **methyl mandelate**.

Instrumentation and Conditions:

- Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μ m film thickness
- Oven Temperature: 140 °C (isothermal)
- Injector Temperature: 250 °C
- Detector: Flame Ionization Detector (FID) at 250 °C
- Carrier Gas: Helium at 30 psi
- Expected Elution Order: S(+)-**methyl mandelate** followed by R(-)-**methyl mandelate**.

Analysis: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Filter the solution if any solid particles are present to ensure good spectral resolution.

Expected Chemical Shifts (in CDCl_3):

- ^1H NMR: Signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl ester protons are expected. The chemical shifts of solvent residual peaks and water should be noted for accurate interpretation.[15]
- ^{13}C NMR: Resonances for the carbonyl carbon, aromatic carbons, the methine carbon, and the methyl ester carbon are anticipated.[16]

Analysis: FTIR Spectroscopy

Sample Preparation:

- For a solid sample, a KBr pellet or nujol mull can be prepared.
- Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

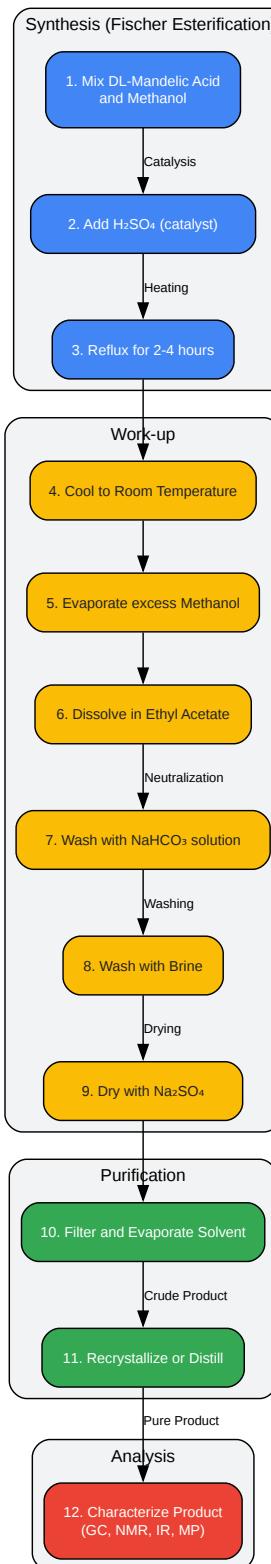
Expected Absorptions:

- A broad peak corresponding to the O-H stretch of the hydroxyl group.
- A strong absorption band for the C=O stretch of the ester group.
- Peaks in the aromatic region for C-H and C=C stretching.
- Signals corresponding to C-O stretching.[17]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of Methyl DL-mandelate.

Workflow for Synthesis and Purification of Methyl DL-mandelate

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Caption: Synthesis and purification workflow for Methyl DL-mandelate.

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References

- 1. Methyl DL-mandelate | 4358-87-6 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. (+)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Methyl DL-Mandelate | 4358-87-6 | TCI AMERICA [tcichemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. DL-扁桃酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl DL -mandelate 97 4358-87-6 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. METHYL DL-MANDELATE(771-90-4) 13C NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
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